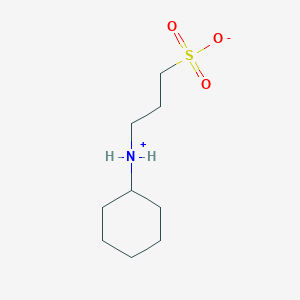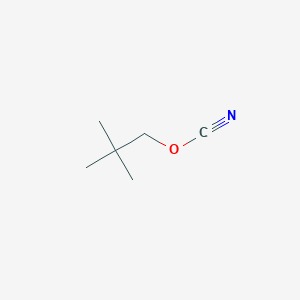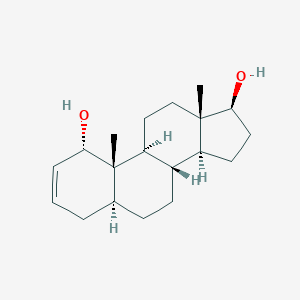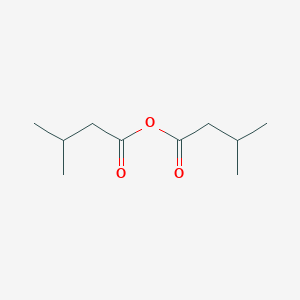
Acide 3-cyclohexyl-1-propylsulfonique
Vue d'ensemble
Description
L’acide 3-(cyclohexylamino)propanesulfonique est un agent tampon zwitterionique largement utilisé en biochimie et en biologie moléculaire. Il est particulièrement utile pour étudier les processus enzymatiques à des niveaux de pH supérieurs au pH physiologique, avec une plage de pH opérationnelle de 9,7 à 11,1 . Ce composé est connu pour sa forte affinité pour les protéines basiques, ce qui le rend précieux dans l’extraction et la solubilisation des protéines .
Applications De Recherche Scientifique
3-(Cyclohexylamino)propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques.
Biology: The compound is employed in protein extraction and solubilization, particularly for basic proteins.
Medicine: It is used in the formulation of diagnostic assays and other medical applications.
Industry: The compound finds use in industrial processes requiring precise pH control and protein handling.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(cyclohexylamino)propanesulfonique implique généralement la réaction de la cyclohexylamine avec la 1,3-propanesultone. La réaction se déroule dans des conditions douces, souvent en présence d’un solvant tel que le N,N-diméthylformamide (DMF). Le produit est ensuite purifié par cristallisation ou par d’autres méthodes appropriées .
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acide 3-(cyclohexylamino)propanesulfonique suit des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de techniques de purification avancées garantit un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(cyclohexylamino)propanesulfonique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d’oxydation soient limitées.
Réduction : Les réactions de réduction sont moins courantes pour ce composé en raison de sa structure stable.
Substitution : Le groupe acide sulfonique peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’acide 3-(cyclohexylamino)propanesulfonique comprennent les acides et les bases forts, les oxydants et les nucléophiles. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des systèmes de solvants .
Principaux produits
Les principaux produits formés à partir des réactions impliquant l’acide 3-(cyclohexylamino)propanesulfonique dépendent du type de réaction spécifique. Par exemple, les réactions de substitution peuvent donner des dérivés avec des groupes acides sulfoniques modifiés .
Applications de recherche scientifique
L’acide 3-(cyclohexylamino)propanesulfonique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme agent tampon dans diverses réactions chimiques et techniques analytiques.
Médecine : Il est utilisé dans la formulation d’analyses diagnostiques et d’autres applications médicales.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(cyclohexylamino)propanesulfonique implique principalement sa capacité tampon. Il stabilise le pH des solutions dans sa plage de fonctionnement, maintenant ainsi les conditions optimales pour les réactions enzymatiques et biochimiques. Le composé interagit avec les ions hydrogène, les acceptant ou les leur donnant pour résister aux changements de pH .
Comparaison Avec Des Composés Similaires
L’acide 3-(cyclohexylamino)propanesulfonique est souvent comparé à d’autres agents tampons tels que :
Acide N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonique (CAPSO) : Structure et fonction similaires, mais avec une plage de pH légèrement différente.
Acide N-cyclohexyl-3-aminopropanesulfonique (CHAPS) : Autre tampon zwitterionique à forte affinité pour les protéines basiques.
Autres tampons de Good : Il s’agit notamment de composés tels que le HEPES, le MOPS et la Tricine, chacun avec des plages de pH et des capacités tampon uniques.
Le caractère unique de l’acide 3-(cyclohexylamino)propanesulfonique réside dans sa plage de pH spécifique et sa forte affinité pour les protéines basiques, ce qui le rend particulièrement précieux en chimie des protéines et dans les domaines connexes .
Propriétés
IUPAC Name |
3-(cyclohexylamino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWRFATQTVXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061554 | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1135-40-6 | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CAPS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(cyclohexylamino)propanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?
A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.
Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?
A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:
- Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []
- Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)


